5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid

Overview

Description

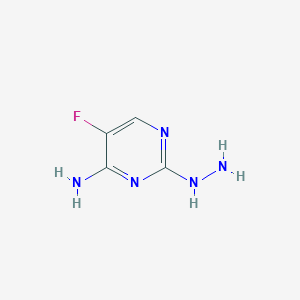

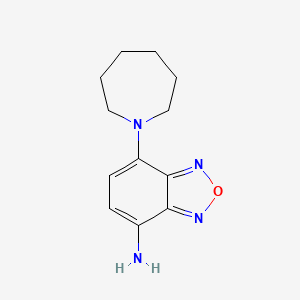

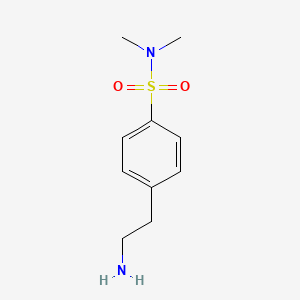

5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic aromatic molecule that contains a pyrazole ring. The IUPAC name for this compound is 5-(2-pyrazinyl)-1H-pyrazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C8H6N4O2 . The InChI code is 1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) . The molecular weight is 190.16 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.16 g/mol . It has a topological polar surface area of 91.8 Ų . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 190.04907545 g/mol . The compound is solid in form .Scientific Research Applications

Synthesis and Characterization

- A novel method for synthesizing derivatives of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, including substituted 2-pyrazoline and 1H-pyrazole derivatives, has been developed. These compounds are synthesized using environmentally safe methods and ultrasound irradiation, offering advantages like milder conditions, operational simplicity, and high yield up to ≈93% (Kitawat & Singh, 2014).

Antibacterial and Antioxidant Activities

- The synthesized derivatives exhibit significant antibacterial activities against both Gram-positive and Gram-negative strains. Furthermore, compounds containing halogens showed notable DNA binding activities due to intercalation and groove binding mechanisms. Additionally, these compounds displayed antioxidant activities, determined through a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical method (Kitawat & Singh, 2014).

Biological Activity Evaluation

- Another study focused on the synthesis and evaluation of 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives for their antibacterial activities against various microorganisms. The minimal inhibitory concentrations (MICs) revealed inhibitor effects on the growth of test microorganisms (Akbas et al., 2005).

Synthesis in Metal-Organic Frameworks

- A study on coordination complexes derived from pyrazole-dicarboxylate acid derivatives, including 5-azaarylpyrazole-3-carboxylic acids, revealed the formation of mononuclear chelate complexes with different metal ions. These complexes consist of 2D hydrogen-bonded networks, indicating the versatility of these compounds in forming metal-organic frameworks (Radi et al., 2015).

Mechanism of Action

Mode of Action

It is known that the compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . The nitrogen atoms in the pyrazole ring may interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by “5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid” are currently unknown

Safety and Hazards

properties

IUPAC Name |

3-pyrazin-2-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXNDMKZOCJVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587734 | |

| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1029108-75-5 | |

| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)

![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)